- Enantiospecific and stereospecific synthesis of lipoxin A. Stereochemical assignment of the natural lipoxin A and its possible biosynthesis, Journal of the American Chemical Society, 1985, 107(2), 464-9
Cas no 89663-86-5 (Lipoxin A4)
Lipoxin A4 Chemical and Physical Properties
Names and Identifiers
-
- 7,9,11,13-Eicosatetraenoicacid, 5,6,15-trihydroxy-, (5S,6R,7E,9E,11Z,13E,15S)-
- (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-TRIHYDROXYICOSA-7,9,11,13-TETRAENOIC ACID
- 5(S),6(R)-Lipoxin A4
- 5(S),6(R)-Lipoxin A4 Lipid Maps MS Standard
- LIPOXIN A4
- 5S,6R,15S-trihydroxy-7,9,13-trans-11-cis-eicosatetraenoic acid
- LIPOXIN A
- LXA
- LXA4
- (5S,6R,15S)-Trihydroxy-(7E,9E,11Z,13E)-Eicosatetraenoic acid
- Lipoxin A4 ethanol solution
- (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-Trihydroxy-7,9,11,13-eicosatetraenoic acid (ACI)
- 7,9,11,13-Eicosatetraenoic acid, 5,6,15-trihydroxy-, [5S-(5R*,6S*,7E,9E,11Z,13E,15R*)]- (ZCI)
- 5S,6R,15S-Trihydroxy-7E,9E,11Z,13E-eicosatetraenoate
- BSPBio_001378
- 5,6,15-triHETE
- LXA4-[19,19,20,20,20-d5]
- HMS1989E20
- (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyeicosa-7,9,11,13-tetraenoic acid
- 89663-86-5
- Q27082450
- CHEMBL392438
- NCGC00161280-02
- LIPOXINA4
- GTPL1034
- HMS1791E20
- 5S,6R-LipoxinA4
- 5S,6S-Lipoxin A4
- SR-01000946984
- NCGC00161280-03
- 6R-LXA4
- SR-01000946984-1
- NCGC00161280-01
- 7,9,11,13-Eicosatetraenoic acid, 5,6,15-trihydroxy-, (5S,6R,7E,9E,11Z,13E,15S)-
- BML1-E11
- HMS3402E20
- LMFA03040001
- HMS1361E20
- (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxy-7,9,11,13-eicosatetraenoic acid
- (5S,6R,15S)-trihydroxy-7,9,13-trans-11-cis-eicosatetraenoic acid
- C06314
- IDI1_033848
- (7E,9E,11Z,13E)-(5S,6R,15S)-5,6,15-Trihydroxyicosa-7,9,11,13-tetraenoic acid
- MFCD00065845
- 5S,6R,15S-trihydroxy-7E,9E,11Z,13E-Eicosatetraenoic acid
- AKOS040755014
- 5(S),6(R),15(S)-trihydroxyeicosa-7E,9E,11Z,13E-tetraenoic acid
- HY-113509
- CHEBI:6498
- F7C6J3D79J
- BDBM50520816
- CS-0062443
- NS00074208
- DTXSID6040535
- (7E,9E,11Z,13E)-(5S,6R,15S)-5,6,15-Trihydroxyicosa-7,9,11,13-tetraenoate
- UNII-F7C6J3D79J
- DA-54948
- 5,6,15-tri-HETE
- DTXCID001476791
- 5,6,15-trihydroxy-7,9,11,13-eicosatetraenoic acid
- IXAQOQZEOGMIQS-SSQFXEBMSA-N
- Lipoxin A4
-
- MDL: MFCD00065845
- Inchi: 1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18+,19-/m0/s1
- InChI Key: IXAQOQZEOGMIQS-SSQFXEBMSA-N
- SMILES: [C@@H](O)(/C=C/C=C/C=C\C=C\[C@@H](O)CCCCC)[C@@H](O)CCCC(=O)O
Computed Properties
- Exact Mass: 352.22500
- Monoisotopic Mass: 352.22497412g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 14
- Complexity: 451
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 4
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 98Ų
Experimental Properties
- PSA: 97.99000
- LogP: 3.12910
Lipoxin A4 Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H319
- Warning Statement: P210-P280-P305+P351+P338-P337+P313-P403+P235
- Hazardous Material transportation number:UN 1170 3/PG 2
- WGK Germany:2
- Hazard Category Code: 11
- Safety Instruction: S; S7; S16
-
Hazardous Material Identification:
- Storage Condition:−20°C
- Risk Phrases:R11
Lipoxin A4 Customs Data
- HS CODE:2918199090
- Customs Data:
China Customs Code:
2918199090Overview:
HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Lipoxin A4 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S912990-50μg |
5S,6R-LipoxinA4 |
89663-86-5 | 98% | 50μg |
¥26,331.00 | 2022-08-31 | |
| MedChemExpress | HY-113509-25μg |
Lipoxin A4 |
89663-86-5 | 98.00% | 25μg |
¥6000 | 2025-04-15 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21346-25ug |
Lipoxin A4 |
89663-86-5 | 98% | 25ug |
¥2244.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21346-50ug |
Lipoxin A4 |
89663-86-5 | 98% | 50ug |
¥4275.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21346-100ug |
Lipoxin A4 |
89663-86-5 | 98% | 100ug |
¥7786.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21346-250ug |
Lipoxin A4 |
89663-86-5 | 98% | 250ug |
¥17296.00 | 2023-09-09 | |
| ChemScence | CS-0062443-25ug |
Lipoxin A4 |
89663-86-5 | ≥98.0% | 25ug |
$1380.0 | 2022-04-26 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S912990-25μg |
5S,6R-LipoxinA4 |
89663-86-5 | 98% | 25μg |
¥5,199.00 | 2022-09-28 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-201060-25 µg |
Lipoxin A4, |
89663-86-5 | ≥95% | 25µg |
¥2,482.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-201060A-50 µg |
Lipoxin A4, |
89663-86-5 | ≥95% | 50µg |
¥3,542.00 | 2023-07-10 |
Lipoxin A4 Production Method
Production Method 1
Production Method 2
- Simple synthesis and assignment of stereochemistry of lipoxin A, Tetrahedron Letters, 1985, 26(3), 281-4
Production Method 3
- Total synthesis of lipoxin A4 and lipoxin B4 from butadiene, Tetrahedron Letters, 2000, 41(6), 823-826
Production Method 4
- Stereocontrolled total synthesis of lipoxins A, Journal of the American Chemical Society, 1985, 107(25), 7515-18
Lipoxin A4 Raw materials
- 1,3-Dioxolane-4-butanoic acid, 5-(9-hydroxy-1,3,5,7-tetradecatetraenyl)-2-oxo-, ethyl ester, [4S-[4α,5β(1E,3E,5Z,7E,9R*)]]-
- BML-111
- Methyl (5S,6S,7E,9E,11Z,13E,15S)-5,6,15-trihydroxy-7,9,11,13-eicosatetraenoate
- Methyl (5R,6S,7E,9E,11Z,13E,15S)-5,6,15-trihydroxy-7,9,11,13-eicosatetraenoate
Lipoxin A4 Preparation Products
Lipoxin A4 Suppliers
Lipoxin A4 Related Literature
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on Lipoxin A4
Lipoxin A4 (CAS No: 89663-86-5) – A Novel Molecule in Inflammatory Resolution
Lipoxin A4, identified by its Chemical Abstracts Service (CAS) number 89663-86-5, represents a groundbreaking class of lipid mediators that play a pivotal role in the resolution of inflammation. This molecule, belonging to the family of resolvins and protectins, has garnered significant attention in the field of pharmacology and immunology due to its unique bioactive properties. Unlike traditional anti-inflammatory agents that primarily suppress the inflammatory response, Lipoxin A4 operates by promoting the orderly termination of inflammation, thereby preventing chronic inflammatory conditions and associated pathologies.
The discovery and characterization of Lipoxin A4 have been instrumental in advancing our understanding of the complex interplay between pro-inflammatory and anti-inflammatory pathways. Structurally, Lipoxin A4 is a non-eicosanoid-derived lipid mediator synthesized from arachidonic acid through enzymatic pathways involving 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX). Its biosynthesis is tightly regulated and occurs during the late stages of inflammation, marking a critical shift from acute to chronic inflammatory states. This unique temporal regulation underscores the therapeutic potential of Lipoxin A4 in modulating disease progression.
In recent years, numerous studies have highlighted the multifaceted roles of Lipoxin A4 in inflammatory resolution. One of the most striking features is its ability to induce neutrophil apoptosis, a process essential for clearing infected or damaged tissues. Neutrophils, while crucial for innate immunity, can contribute to tissue damage if their recruitment and retention are prolonged. By promoting neutrophil apoptosis, Lipoxin A4 helps maintain tissue homeostasis and prevents excessive inflammation-induced damage. Furthermore, research has demonstrated that Lipoxin A4 can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), thereby dampening the inflammatory cascade.
The therapeutic implications of Lipoxin A4 extend beyond its direct anti-inflammatory effects. Studies have shown that it can enhance wound healing by promoting angiogenesis and fibroblast proliferation. Angiogenesis, the formation of new blood vessels, is critical for delivering nutrients and oxygen to healing tissues. Additionally, fibroblasts play a key role in extracellular matrix production, which is essential for tissue repair. By modulating these processes, Lipoxin A4 may offer a novel therapeutic strategy for accelerating wound closure and improving tissue regeneration.
Recent advances in synthetic chemistry have enabled the development of stable analogs of Lipoxin A4, which retain its bioactivity while exhibiting improved pharmacokinetic properties. These synthetic derivatives hold promise for clinical applications as they can be formulated into drugs with enhanced bioavailability and targeted delivery systems. For instance, liposomes and nanoparticles have been explored as carriers for delivering these analogs to sites of inflammation, ensuring localized action with minimal systemic side effects.
The role of epigenetic mechanisms in modulating the biosynthesis and action of Lipoxin A4 has also been a subject of intense research. Epigenetic modifications, such as DNA methylation and histone acetylation, can influence gene expression patterns related to inflammation resolution. Studies suggest that certain epigenetic drugs can enhance the production of endogenous Lipoxin A4, thereby amplifying its therapeutic effects. This opens up new avenues for combinatorial therapies where epigenetic drugs are used alongside conventional anti-inflammatory agents.
The clinical potential of Lipoxin A4 has been further supported by preclinical studies conducted in animal models of various inflammatory diseases. In models of acute lung injury, myocardial infarction, and rheumatoid arthritis, administration of synthetic analogs has shown significant reductions in inflammation markers and improved functional outcomes. These findings are particularly encouraging given the limitations associated with current anti-inflammatory therapies, such as corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs), which often exhibit off-target effects leading to systemic adverse reactions.
The development of biomarkers to assess the efficacy and safety of Lipoxin A4-based therapies is another area gaining momentum. Biomarkers such as neutrophil elastase levels, cytokine profiles, and myeloperoxidase activity can provide real-time insights into the inflammatory status of patients receiving these treatments. Such biomarker-driven approaches enable personalized medicine strategies where therapy dosages are adjusted based on individual patient responses.
The future direction for research on Lipoxin A4 includes exploring its potential in combating antibiotic-resistant infections. Chronic infections often involve persistent inflammation that exacerbates tissue damage and disease progression. By promoting sterile resolution through mechanisms like neutrophil apoptosis and cytokine inhibition, Lipoxin A4 could offer a novel approach to managing these conditions without relying solely on antibiotics.
In conclusion, the multifaceted biological activities of Lipoxin A4 (CAS No: 89663-86-5) make it a promising candidate for treating various inflammatory disorders with minimal side effects compared to conventional therapeutics. Its ability to promote inflammation resolution while simultaneously enhancing tissue repair underscores its unique therapeutic profile. As research continues to uncover new mechanisms underlying its actions and develop more effective synthetic analogs, Lipoxin A4 is poised to become a cornerstone in innovative drug development for chronic inflammatory diseases.
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